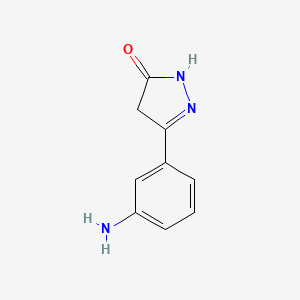

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-aminophenyl)-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-7-3-1-2-6(4-7)8-5-9(13)12-11-8/h1-4H,5,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOYNQAPMFBFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 5 3 Aminophenyl 2,4 Dihydro 3h Pyrazol 3 One

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one reveals a primary disconnection strategy based on the classical Knorr pyrazole (B372694) synthesis. The pyrazolone (B3327878) ring can be disconnected across the N1-C5 and N2-C3 bonds, which are typically formed during the final cyclization step.

This disconnection leads to two key synthons: a hydrazine (B178648) synthon and a β-ketoester synthon. The most logical precursors corresponding to these synthons are hydrazine (or hydrazine hydrate) and an ethyl 3-(3-aminophenyl)-3-oxopropanoate derivative.

Further disconnection of the aminophenyl precursor can be considered. A common and practical approach involves a functional group interconversion (FGI), transforming the amino group into a nitro group. This is a strategic choice as nitro groups are robust, can be carried through many reaction steps, and are readily reduced to amino groups in a final step. This leads to a more stable and accessible precursor: ethyl 3-(3-nitrophenyl)-3-oxopropanoate . This intermediate can be retrosynthetically disconnected into 3'-nitroacetophenone and diethyl carbonate . This multi-step approach, involving the synthesis of a nitro-intermediate followed by reduction, is often preferred to protect the reactive amino group during the pyrazolone ring formation.

Classical and Contemporary Synthetic Routes to the 2,4-Dihydro-3H-pyrazol-3-one Scaffold

The 2,4-dihydro-3H-pyrazol-3-one (also known as pyrazolone) scaffold is a cornerstone in heterocyclic chemistry, and numerous methods have been developed for its assembly.

Cyclocondensation Reactions for Pyrazolone Formation

The most classical and widely used method for synthesizing the pyrazolone ring is the Knorr synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative. nih.gov This reaction proceeds via the initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the final pyrazolone ring. beilstein-journals.org The reaction conditions are typically acidic or neutral, often carried out in a protic solvent like ethanol (B145695) under reflux.

The versatility of this method allows for the synthesis of a wide array of substituted pyrazolones by simply varying the substituents on the β-ketoester and the hydrazine starting materials. For N-unsubstituted pyrazolones, hydrazine hydrate (B1144303) is the reagent of choice.

Multi-component Reactions (MCRs) for Scaffold Assembly

In recent years, multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex heterocyclic scaffolds, including pyrazolones. MCRs offer several advantages over traditional multi-step syntheses, including higher atom economy, reduced waste, and operational simplicity. nih.gov

For the assembly of pyrazolone-containing structures, four-component reactions have been reported. For instance, the reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate can lead to the formation of fused pyrazole systems like dihydropyrano[2,3-c]pyrazoles. nih.gov While not directly yielding the simple pyrazolone scaffold in one pot, these MCRs highlight contemporary strategies that build complexity around the core ring structure in a single synthetic operation.

Specific Synthetic Pathways for 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

A practical and high-yielding synthesis of the title compound is achieved through a two-step process involving the synthesis of a nitro-substituted intermediate, followed by its reduction.

A common synthetic route involves the initial synthesis of 5-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one. This intermediate is typically prepared via the cyclocondensation reaction between a 3-nitrophenyl-substituted β-ketoester, such as ethyl 3-(3-nitrophenyl)-3-oxopropanoate, and hydrazine hydrate. The subsequent step is the reduction of the nitro group to an amine.

Step 1: Synthesis of 5-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one: Ethyl 3-(3-nitrophenyl)-3-oxopropanoate is reacted with hydrazine hydrate in a suitable solvent, typically ethanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete cyclization.

Step 2: Reduction to 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one: The isolated 5-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one is then subjected to a reduction reaction. Common methods for nitro group reduction include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid or iron powder in acetic acid).

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of solvent, catalyst, reaction temperature, and reaction time.

For the cyclocondensation step, the choice of solvent can influence the reaction rate and yield. While ethanol is commonly used, other polar protic solvents can be explored. The reaction is typically carried out at the reflux temperature of the chosen solvent to drive the reaction to completion.

For the nitro reduction step, the choice of reducing agent and conditions can significantly impact the outcome. Catalytic hydrogenation is often a clean and efficient method, but the catalyst and pressure may need to be optimized. For chemical reductions, the stoichiometry of the reducing agent and the pH of the reaction medium are critical factors.

Below is a table summarizing potential optimization parameters for the synthesis:

| Reaction Step | Parameter | Conditions to Optimize | Potential Outcome |

| Cyclocondensation | Solvent | Ethanol, Methanol (B129727), Acetic Acid | Improved solubility and reaction rate |

| Temperature | Room Temperature to Reflux | Increased reaction rate vs. side product formation | |

| Reaction Time | 2-24 hours | Ensure complete conversion without degradation | |

| Nitro Reduction | Reducing Agent | Pd/C, H₂; SnCl₂/HCl; Fe/AcOH | Efficiency, selectivity, and ease of work-up |

| Catalyst Loading | 5-10 mol% for Pd/C | Balance between reaction rate and cost | |

| Pressure (H₂) | 1-5 atm | Increased rate of hydrogenation | |

| Temperature | 0 °C to 50 °C | Control of exothermicity and selectivity |

Purification Strategies for Synthetic Intermediates and the Final Compound

Purification of the synthetic intermediates and the final product is essential to obtain a compound of high purity. Common purification techniques include recrystallization, acid-base extraction, and chromatography.

The intermediate, 5-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one, being a solid, can often be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.

The final product, 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, contains a basic amino group and can be purified through acid-base extraction. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free base can be precipitated by the addition of a base.

For higher purity, column chromatography using silica (B1680970) gel is a viable option. The choice of eluent system would depend on the polarity of the compound and any impurities present. A gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol is often effective for purifying polar aromatic compounds.

A particularly effective method for purifying pyrazoles involves their conversion into acid addition salts. google.comgoogle.com The crude pyrazole can be dissolved in a suitable solvent and treated with an acid (e.g., hydrochloric acid) to precipitate the corresponding salt, which can then be isolated by filtration and recrystallized to a high degree of purity. google.comgoogle.com The pure free base can be regenerated by treatment with a base.

| Purification Method | Target | Solvent/Reagents | Notes |

| Recrystallization | Intermediate & Final Product | Ethanol, Methanol/Water, DMF | Effective for removing minor impurities from solid products. mdpi.com |

| Acid-Base Extraction | Final Product | HCl, NaOH, Organic Solvent | Exploits the basicity of the amino group to separate from neutral or acidic impurities. |

| Column Chromatography | Intermediate & Final Product | Silica Gel; Hexane/Ethyl Acetate or Dichloromethane/Methanol | Useful for separating closely related compounds and achieving high purity. nih.gov |

| Salt Formation | Final Product | HCl, H₂SO₄ in a suitable solvent | Can provide highly pure crystalline salts, which can be easily handled and stored. google.comgoogle.com |

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of the pyrazolone core, central to the structure of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, is most commonly achieved through the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent, such as a β-ketoester. This transformation, a variant of the well-established Knorr pyrazole synthesis, proceeds through a well-understood mechanistic pathway involving nucleophilic addition, dehydration, and intramolecular cyclization. jk-sci.com

The key transformation involves the reaction between a hydrazine, in this case, (3-aminophenyl)hydrazine, and a suitable β-ketoester like ethyl acetoacetate (B1235776) or a related 1,3-dielectrophile. researchgate.netbeilstein-journals.org The mechanism can be delineated into several key steps:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the more nucleophilic nitrogen atom of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. jk-sci.com

Formation of Hydrazone Intermediate: This initial attack is followed by a dehydration step, leading to the formation of a stable hydrazone intermediate. nih.gov

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl group. This step is crucial for the formation of the five-membered heterocyclic ring. jk-sci.com

Final Dehydration: A final dehydration step occurs to yield the stable aromatic pyrazolone ring system.

The regioselectivity of the reaction is a critical consideration when an unsymmetrical 1,3-dicarbonyl compound is used. nih.gov The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic or less sterically hindered carbonyl carbon, which dictates the final substitution pattern on the pyrazolone ring. beilstein-journals.orgnih.gov Lewis acid catalysis can be employed to activate and stabilize the enol tautomer of the β-ketoester, facilitating the cyclization with the hydrazone intermediate to form a 5-hydroxypyrazoline, which then converts to the final product. nih.gov

Advancements in Green Chemistry Approaches for Pyrazolone Synthesis

In recent years, significant efforts have been directed toward developing more environmentally benign synthetic protocols for pyrazolone derivatives, aligning with the principles of green chemistry. These advancements focus on minimizing waste, reducing energy consumption, and eliminating the use of hazardous organic solvents. tandfonline.combenthamdirect.com Microwave-assisted synthesis and solvent-free reaction conditions have emerged as leading strategies in this endeavor. scielo.brresearchgate.net

Microwave-Assisted Techniques:

Microwave-assisted organic synthesis has become a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrazolones. benthamdirect.comnih.gov This technique offers several advantages over conventional heating methods, such as dramatically reduced reaction times, improved product yields, and enhanced regioselectivity. scielo.brresearchgate.net The direct interaction of microwave irradiation with the polar molecules of the reactants leads to rapid and uniform heating, which can accelerate the rate of reaction. benthamdirect.com

The synthesis of various pyrazolone derivatives via the reaction of β-ketoesters with hydrazines has been shown to be highly efficient under microwave irradiation, often proceeding in a fraction of the time required by classical methods. scielo.br These reactions can frequently be performed under solvent-free ("neat") conditions, further enhancing their green credentials by simplifying work-up procedures and reducing solvent waste. scielo.brresearchgate.net

| Reactant A | Reactant B | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl acetoacetate | 3-Nitrophenylhydrazine (B1228671) | Microwave (420 W) | 10 min | 83 | nih.gov |

| Ethyl acetoacetate | Phenylhydrazine (B124118) | Conventional (Reflux in Ethanol) | 2-4 h | 75-85 | General Literature |

| Trifluoro-3-alken-2-ones | Hydrazines | Microwave | Short | Good | researchgate.net |

| β-keto ester | Hydrazine | Microwave (Neat) | Short | High | scielo.br |

Solvent-Free Approaches:

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to eliminate the environmental and economic costs associated with solvent use. tandfonline.com These reactions are often conducted by grinding the solid reactants together (mechanochemistry) or by heating a neat mixture of reactants, sometimes with the aid of microwave irradiation. researchgate.netrsc.org

One-pot, multicomponent reactions under solvent-free conditions have proven to be a highly efficient strategy for synthesizing complex pyrazolone-containing scaffolds. nih.govrsc.org These methods are characterized by their operational simplicity, high atom economy, and reduced waste generation. rsc.org Catalysts, such as reusable magnetic nanoparticles or ionic liquids like tetrabutylammonium (B224687) bromide, can be employed to enhance reaction rates and facilitate product separation under solvent-free conditions. tandfonline.comrsc.org The catalyst can often be recovered and reused for several cycles, further contributing to the sustainability of the process. rsc.org

| Reactants | Conditions | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate, 3-Nitrophenylhydrazine, Aldehyde | Microwave (420W), 10 min | None | 51-98 | nih.gov |

| N'-benzoylbenzohydrazide, DMAD, Isocyanide | Room Temperature | Tetrabutylammonium bromide (TBAB) | 75-86 | tandfonline.com |

| Aldehydes, Malononitrile, Hydrazine, Ethyl acetoacetate | Grinding | None | Good | researchgate.net |

| Aldehydes, Malononitrile, Phenylhydrazine | Mechanochemical | Fe3O4@SiO2@vanillin@thioglycolic acid MNPs | High | rsc.org |

Advanced Structural Characterization and Spectroscopic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, and for 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, it provides definitive evidence for its covalent framework.

Proton (¹H) NMR spectroscopy of pyrazolone (B3327878) derivatives reveals characteristic signals for the aromatic protons of the aminophenyl ring and the protons associated with the pyrazolone core. The chemical shifts and coupling patterns of the aromatic protons are indicative of the substitution pattern on the phenyl ring. The protons of the pyrazolone ring, including the methylene (B1212753) (-CH2-) and amine (-NH2) protons, exhibit distinct chemical shifts that can be influenced by the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon (C=O) of the pyrazolone ring, typically in the downfield region, as well as for the aromatic carbons and the methylene carbon. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the amino substituent.

Two-dimensional (2D) NMR techniques are instrumental in making unambiguous assignments of the proton and carbon signals. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, helping to identify adjacent protons within the aminophenyl and pyrazolone rings. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons. Finally, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for confirming the connectivity between the aminophenyl and pyrazolone moieties and for assigning quaternary carbons. nih.gov

Table 1: Representative NMR Data for Pyrazolone Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H | 6.5 - 8.0 | Aromatic protons |

| ¹H | 3.0 - 4.0 | Methylene (-CH2-) protons |

| ¹H | 5.0 - 6.0 | Amine (-NH2) protons |

| ¹³C | 160 - 180 | Carbonyl (C=O) carbon |

| ¹³C | 110 - 150 | Aromatic carbons |

| ¹³C | 35 - 45 | Methylene (-CH2-) carbon |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure, as specific bond cleavages will lead to characteristic fragment ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopies provide valuable information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. Key absorption bands would include the N-H stretching vibrations of the primary amine and the pyrazolone ring, the C=O stretching of the lactam group, C-N stretching, and the characteristic aromatic C-H and C=C stretching and bending vibrations. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The presence of the aromatic ring and the conjugated pyrazolone system gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands can be influenced by the solvent polarity and the pH of the solution. nih.gov

Table 2: Key Spectroscopic Data for Pyrazolone Derivatives

| Spectroscopic Technique | Feature | Wavenumber (cm⁻¹)/Wavelength (nm) Range |

| IR | N-H stretching (amine) | 3300 - 3500 |

| IR | C=O stretching (lactam) | 1650 - 1700 |

| IR | C=C stretching (aromatic) | 1450 - 1600 |

| UV-Vis | π → π* transitions | 200 - 400 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one would reveal its three-dimensional molecular conformation, including bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino and pyrazolone N-H groups and the carbonyl oxygen, which dictate the crystal packing.

Vibrational Spectroscopy and Raman Scattering for Detailed Structural Probing

Raman spectroscopy, a complementary technique to IR spectroscopy, provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and can offer additional details about the skeletal vibrations of the pyrazolone and aromatic rings. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Computational Chemistry and Theoretical Investigations of 5 3 Aminophenyl 2,4 Dihydro 3h Pyrazol 3 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures and electronic properties. superfri.org These methods solve approximations of the Schrödinger equation to determine the behavior of electrons within a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By optimizing the molecular geometry, DFT calculations can predict the ground state properties of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. A key output of these calculations is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and charge transfer characteristics. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized, indicating potential for significant intramolecular charge transfer. researchgate.net For pyrazolone (B3327878) derivatives, the HOMO is often localized over the phenyl rings, while the LUMO may be distributed across the pyrazolone core, with the specific distribution depending on the substituents. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (Illustrative Data)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.45 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -0.35 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

Note: The data in this table is illustrative and represents typical values for similar compounds, as specific computational results for 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one were not available in the provided sources.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. unar.ac.id The MEP map is color-coded to represent different electrostatic potential values.

Red and Orange Regions: Indicate negative potential, representing electron-rich areas that are susceptible to electrophilic attack. In pyrazolone structures, these are typically found around electronegative atoms like oxygen and nitrogen. unar.ac.id

Blue Regions: Indicate positive potential, representing electron-deficient areas that are favorable for nucleophilic attack. These are often located around hydrogen atoms, particularly those bonded to nitrogen (amine groups).

Green Regions: Represent areas of neutral or near-zero potential.

For 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, the MEP surface would likely show negative potential around the carbonyl oxygen of the pyrazolone ring and the nitrogen atoms, highlighting these as primary sites for electrophilic interactions. unar.ac.id Conversely, the hydrogen atoms of the aminophenyl group would exhibit positive potential, marking them as sites for nucleophilic interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can reveal the conformational landscapes and flexibility of a molecule like 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one by solving Newton's equations of motion for the system. MD studies are particularly useful for understanding how the molecule might change its shape to bind to a biological target. While specific MD simulation data for this compound is not detailed in the available literature, such studies on related pyrazole (B372694) derivatives have been used to explore their dynamic behavior and interaction with target proteins. researchgate.net

Computational Predictions of Physicochemical Parameters Relevant to Biological Activity

The biological activity of a compound is heavily influenced by its physicochemical properties. Computational tools can predict these parameters, providing early insights into a molecule's potential as a research probe or therapeutic agent. Key parameters include pKa (acid dissociation constant) and logP (logarithm of the partition coefficient), which relates to lipophilicity. These properties affect a molecule's solubility, absorption, and ability to cross biological membranes.

Table 2: Predicted Physicochemical Properties of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (Illustrative Data)

| Parameter | Predicted Value | Relevance to Biological Activity |

|---|---|---|

| pKa (most acidic) | ~8.5 | Influences ionization state at physiological pH, affecting solubility and receptor interaction. |

| pKa (most basic) | ~4.0 | Influences ionization state of the amino group, impacting hydrogen bonding and solubility. |

Note: The data in this table is illustrative and based on general characteristics of similar functional groups, as specific computational results for 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one were not available in the provided sources.

Molecular Docking Studies with Hypothesized Biological Targets to Predict Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov It is frequently used to screen for potential drug candidates by modeling the interaction between a ligand and the active site of a target protein. nih.gov For pyrazolone derivatives, which have shown activity against various targets like kinases and enzymes, docking studies can hypothesize binding modes and estimate binding affinity, often expressed as a docking score in kcal/mol. rsc.orgresearchgate.net

A lower docking score typically indicates a more favorable binding interaction. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the target's active site.

Table 3: Illustrative Molecular Docking Results for 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one with a Hypothesized Kinase Target

| Parameter | Result | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | A lower value suggests stronger, more stable binding to the target's active site. nih.gov |

| Hydrogen Bond Interactions | Amine group with Asp145; Carbonyl oxygen with Lys20 | Specific hydrogen bonds that anchor the ligand in the binding pocket. |

Note: This data is hypothetical and for illustrative purposes only. The target and results are based on common findings for pyrazolone-based kinase inhibitors.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction is a critical step in modern drug discovery and development, allowing researchers to assess the pharmacokinetic properties of a compound before synthesis and experimental testing. mdpi.comnih.gov These predictions help to identify molecules with favorable "drug-like" characteristics. nih.gov For a research probe, properties like good absorption and distribution are essential. Many ADME prediction models are based on established guidelines such as Lipinski's Rule of Five.

Table 4: Predicted ADME Properties for 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

| ADME Parameter | Predicted Value/Outcome | Significance for a Research Probe |

|---|---|---|

| Molecular Weight | 189.21 g/mol ncats.io | Complies with Lipinski's Rule (< 500), suggesting good potential for absorption. |

| logP | ~1.5 | Complies with Lipinski's Rule (< 5), indicating balanced solubility. |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤ 5), favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10), favorable for membrane permeability. |

Note: Values are based on the compound's structure and general ADME prediction models. Specific software may yield slightly different results.

Pharmacological Target Identification and Mechanistic Elucidation of Biological Activity

Enzyme Inhibition and Activation Studies

The pyrazole (B372694) nucleus is a prominent feature in many molecules designed to inhibit specific enzymes. Studies on various derivatives have demonstrated significant inhibitory activity against enzymes implicated in inflammation and metabolic disorders.

Cyclooxygenase (COX) Inhibition: Derivatives of pyrazole have been extensively evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. tandfonline.com A series of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and found to be potent inhibitors of COX-2, the isoform significantly upregulated during inflammation. tandfonline.com Many of these compounds exhibited greater selectivity for COX-2 over the constitutively expressed COX-1, a desirable trait for anti-inflammatory agents. tandfonline.com This selective inhibition is a characteristic of modern non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.comnih.gov Molecular docking studies have further elucidated that these pyrazole derivatives can fit within the COX-2 active site, establishing key binding interactions that account for their inhibitory effects. tandfonline.com

α-Amylase and α-Glucosidase Inhibition: In the context of metabolic diseases, particularly type 2 diabetes, inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy. nih.govnih.gov By slowing the digestion of carbohydrates, these inhibitors can reduce the post-prandial spike in blood glucose. nih.gov Certain pyrazole derivatives have been assayed for their ability to inhibit these enzymes. One study investigating newly synthesized pyrazole derivatives demonstrated a concentration-dependent inhibitory effect on α-amylase purified from the sera of pancreatic cancer patients. ajchem-a.comajchem-a.com Kinetic studies on related heterocyclic compounds have helped to clarify the mode of inhibition, providing insights that can aid in the rational design of more potent anti-diabetic agents. nih.gov Similarly, various heterocyclic compounds, including those with structures related to pyrazolones, have shown significant α-glucosidase inhibitory activity, often surpassing that of the standard drug, acarbose. mdpi.commdpi.com

| Compound Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| 1,3,5-Triaryl-4,5-dihydro-1H-pyrazole Derivatives | COX-2 | Potent and selective inhibition of COX-2 over COX-1. | tandfonline.com |

| Synthetic Pyrazole Derivatives | α-Amylase | Dose-dependent inhibition observed; one derivative showed up to 42.5% inhibition. | ajchem-a.comajchem-a.com |

| Ursane-type Triterpenes (related research) | α-Glucosidase | Ursolic acid, a related compound, showed strong inhibition with an IC50 of 1.1 µg/mL. | mdpi.com |

| 1,2-Benzothiazine Derivatives (related research) | α-Glucosidase | Several derivatives showed potent inhibition with IC50 values (e.g., 18.25 µM) lower than acarbose. | mdpi.com |

Receptor Binding and Signaling Pathway Modulation in Cell-Based Systems

The biological effects of pyrazole derivatives extend beyond direct enzyme inhibition to the modulation of complex cellular signaling pathways. For instance, a newly synthesized pyrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, was found to reduce blood pressure in spontaneously hypertensive rats. nih.gov Mechanistic studies revealed that its cardiovascular effects were mediated through the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway, a critical signaling cascade in vasodilation. nih.gov The compound induced endothelium-dependent relaxation in isolated aortic rings, an effect that was blocked by inhibitors of nitric oxide synthase and guanylyl cyclase, confirming the involvement of this pathway. nih.gov

Protein-Ligand Interaction Analysis

Understanding the direct physical interactions between a compound and its protein target is fundamental to mechanistic elucidation. Molecular docking has been a key computational tool for predicting these interactions for pyrazole derivatives. nih.govresearchgate.net Docking studies performed on 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives within the COX-2 active site revealed binding modes comparable to known inhibitors like celecoxib. tandfonline.com These computational models highlight the specific amino acid residues involved in forming hydrogen bonds and hydrophobic interactions, which stabilize the protein-ligand complex and are crucial for the compound's inhibitory activity. tandfonline.comresearchgate.net While specific studies employing biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one were not identified, molecular docking provides valuable theoretical insights into its potential binding affinities and modes. unar.ac.id

Cellular Mechanism of Action Studies

The ultimate pharmacological effect of a compound is realized through its impact on cellular behavior. Studies on pyrazole derivatives have focused on their effects on cell survival, proliferation, and the induction of programmed cell death in various research cell lines, particularly in the context of cancer.

The cytotoxic and anti-proliferative effects of pyrazole-based compounds have been evaluated against a panel of human cancer cell lines.

HCT-116 (Colon Cancer): Pyrimidine derivatives, which share a heterocyclic nature with pyrazoles, have shown potent cytotoxicity against the HCT-116 cell line. ekb.eg Studies on other natural compounds have also demonstrated dose-dependent decreases in cell viability and inhibition of proliferation in HCT-116 cells. mdpi.com

HepG2 (Liver Cancer): The cytotoxic effects of various compounds are often tested on HepG2 cells. For example, the pesticide amitraz (B1667126) was shown to significantly decrease the viability of HepG2 cells at concentrations starting from 156.25 μM. mdpi.com

PC-3 (Prostate Cancer): Pyrimidine derivatives have also been tested against the PC-3 prostate cancer cell line, with some compounds showing significant activity. ekb.eg The viability of docetaxel-resistant PC-3 cells was significantly reduced when treated with combinations of chemotherapeutic agents and other compounds. researchgate.net

| Compound Class | Cell Line | Effect | IC50 / Effective Concentration | Reference |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | HepG-2, PC-3, HCT-116 | Reduced cell proliferation | IC50 values of 0.3 µM (HepG-2), 6.6 µM (PC-3), 7 µM (HCT-116) for one derivative. | ekb.eg |

| 1,3,5-Trisubstituted-1H-pyrazole derivatives | PC-3 | Cytotoxic effects | Data available in source. | nih.gov |

| Carvacrol (Phytochemical) | HCT-116 | Anti-proliferative effect | IC50 of 544.4 µM. | nih.gov |

| Cinnamon Extract (CRCE) | HCT-116 | Decreased cell viability | Dose-dependent effect (10–60 µg/mL). | mdpi.com |

A primary mechanism through which many anti-cancer agents work is by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cells from multiplying. Numerous pyrazole derivatives have been shown to act via these mechanisms.

Apoptosis Induction: One study found that a pyrazole derivative, compound 3f, induced apoptosis in triple-negative breast cancer cells. nih.gov This was accompanied by an increase in reactive oxygen species (ROS) generation and the activation of caspase 3, a key executioner enzyme in the apoptotic cascade. nih.gov Similarly, certain 1,3,5-trisubstituted-1H-pyrazole derivatives were found to activate pro-apoptotic proteins such as Bax and Caspase-3. nih.gov

Cell Cycle Arrest: The progression of cells through the cell cycle is a tightly regulated process. Several pyrazole derivatives have been shown to disrupt this process in cancer cells. For example, compound 3f was found to induce cell cycle arrest in the S phase in MDA-MB-468 breast cancer cells. nih.gov In human acute leukemia cell lines, another pyrazoline derivative caused a significant arrest in the S-phase and increased the proportion of cells in the sub-G0/G1 phase, which is indicative of apoptosis. nih.gov In HCT-116 colon cancer cells, selected chalcone (B49325) derivatives were shown to arrest the cell cycle in the G0/G1 phase. nih.gov

This body of evidence demonstrates that the 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one scaffold is a versatile starting point for developing pharmacologically active molecules. Its derivatives have shown promise as inhibitors of key enzymes and modulators of cellular pathways central to inflammation, metabolic disease, and oncology.

Target Deconvolution Strategies for Unidentified Biological Interactions

A variety of direct biochemical techniques can be utilized for target identification, including activity-based protein profiling (ABPP), affinity purification, cellular thermal shift assay (CETSA), and photoaffinity labeling (PAL). nih.govacs.org These methods can be used individually or in combination to characterize the proteins associated with a drug. nih.govacs.org

Affinity-Based Approaches:

Affinity-based methods are a cornerstone of target identification and rely on the specific binding interaction between a small molecule and its protein target. researchgate.net One of the most common techniques is affinity chromatography. creative-biolabs.com In this method, 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one would be chemically modified to be immobilized on a solid support or resin. A cellular lysate containing a complex mixture of proteins is then passed over this resin. Proteins that bind to the immobilized compound are captured, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry. creative-biolabs.com

For this approach to be successful, a suitable functional group on the compound is needed to attach it to the resin without disrupting its binding to the target protein. Structure-activity relationship (SAR) studies are often necessary to determine the appropriate point of attachment. tandfonline.com

Another powerful affinity-based technique is photoaffinity labeling (PAL). nih.govacs.orgrsc.org This method involves synthesizing a probe molecule by incorporating a photoreactive group and a reporter tag (like biotin) into the structure of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. This probe is then introduced to living cells or cell lysates. Upon exposure to UV light, the photoreactive group forms a covalent bond with any nearby interacting proteins, effectively "tagging" the target. The tagged proteins can then be isolated using the reporter tag and identified. rsc.org This strategy can capture both strong and weak interactions directly within a cellular context. rsc.orgnih.gov

Thermal Shift Assays:

The Cellular Thermal Shift Assay (CETSA) is a valuable technique for confirming direct target engagement within a cellular environment. nih.govacs.org This method is based on the principle that the binding of a ligand, such as 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, can stabilize its target protein, making it more resistant to heat-induced denaturation. In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures. The remaining soluble proteins at each temperature are then analyzed, often by western blotting for a specific suspected target or by proteomics for a broader, unbiased analysis. An increase in the thermal stability of a protein in the presence of the compound indicates a direct binding interaction. nih.govacs.org A related in vitro technique, the fluorescent thermal shift assay (FTSA), can also be used to confirm direct binding to isolated proteins. acs.org

Computational and Data-Driven Approaches:

In addition to experimental methods, computational or in silico approaches can provide valuable predictions and guide laboratory experiments. frontiersin.org These methods can be broadly classified as ligand-based or structure-based.

Ligand-Based Methods: If other pyrazolone (B3327878) compounds with known targets share structural similarities with 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, their biological activities can be correlated with their chemical structures to build a quantitative structure-activity relationship (QSAR) model. ej-chem.org This model could then be used to predict the potential activity and, by extension, the targets of the novel compound.

Structure-Based Methods: If the three-dimensional structures of potential protein targets are known, molecular docking studies can be performed. This involves computationally simulating the binding of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one to the active sites of a panel of proteins. The docking results can predict the binding affinity and pose, identifying proteins that are likely to be targets. researchgate.net For instance, a docking study on other pyrazolone derivatives identified protein kinase B (AKT) as a potential target for their anti-cancer effects. researchgate.net

The table below summarizes various target deconvolution strategies that could be applied to 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

| Strategy Category | Specific Technique | Principle | Key Considerations |

| Affinity-Based | Affinity Chromatography | Immobilized compound captures binding proteins from a lysate. creative-biolabs.com | Requires a suitable linker position on the compound; may identify indirect binding partners. tandfonline.com |

| Photoaffinity Labeling (PAL) | A photoreactive probe of the compound covalently crosslinks to its target upon UV irradiation. nih.govacs.org | Synthesis of the probe can be complex; allows for capturing interactions in a live cell context. nih.gov | |

| Biophysical | Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat denaturation. nih.govacs.org | Confirms direct target engagement in a cellular environment; can be used for target validation. acs.org |

| Fluorescent Thermal Shift Assay (FTSA) | In vitro assay measuring changes in protein melting temperature upon ligand binding. acs.org | Useful for confirming direct binding to purified proteins. | |

| Computational | Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of related molecules with their biological activity to predict the activity of a new compound. ej-chem.org | Relies on the availability of data for a set of structurally similar compounds with known activities. |

| Molecular Docking | Computationally predicts the binding of a small molecule to the 3D structure of a protein target. researchgate.net | Requires high-quality protein structures; results need experimental validation. |

Case Study: Target Identification of Pyrazolone-Based Protein Aggregation Inhibitors

A notable example of target deconvolution for a pyrazolone compound comes from research on amyotrophic lateral sclerosis (ALS). nih.govnorthwestern.edu In this study, a class of pyrazolone compounds was identified as inhibitors of protein aggregation. To identify their molecular target, researchers employed a multi-step strategy: nih.govacs.orgnorthwestern.edu

Photoaffinity Labeling: A photolabile analog of the active pyrazolone compound was synthesized. nih.gov

Affinity Purification: The probe was used to "pull down" its binding partners from cell lysates. nih.gov

Proteomic Analysis: The pulled-down proteins were identified using mass spectrometry. nih.gov

Target Validation: The identified targets, 14-3-3 isoforms, were validated through fluorescent and cellular thermal shift assays, confirming a direct interaction with the pyrazolone compounds. nih.govacs.org

This case study highlights the power of combining different target deconvolution techniques to successfully identify and validate the molecular target of a novel bioactive pyrazolone compound. A similar integrated approach would be highly valuable in elucidating the pharmacological targets of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 3 Aminophenyl 2,4 Dihydro 3h Pyrazol 3 One Analogues

Rational Design and Synthesis of Derivatives based on the 2,4-Dihydro-3H-pyrazol-3-one Core

The rational design of derivatives of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is often guided by the desire to enhance interactions with specific biological targets. The pyrazolone (B3327878) ring and the aminophenyl group provide a foundational structure that can be systematically modified to explore and optimize these interactions. The synthesis of such derivatives typically involves multi-step reaction sequences.

A common synthetic approach begins with the condensation of a substituted phenylhydrazine (B124118) with an appropriate three-carbon synthons like β-ketoesters. For instance, the reaction of 3-nitrophenylhydrazine (B1228671) with ethyl acetoacetate (B1235776), followed by reduction of the nitro group, can yield the 5-(3-aminophenyl)-3-methyl-2,4-dihydro-3H-pyrazol-3-one scaffold. The amino group then serves as a versatile handle for further derivatization, such as acylation, alkylation, or sulfonylation, to introduce a variety of functional groups.

Another strategy involves the initial synthesis of a substituted pyrazolone core, which is then functionalized. For example, 5-methyl-2,4-dihydro-3H-pyrazol-3-one can be prepared and subsequently coupled with a substituted phenyl ring. The specific reagents and reaction conditions are chosen to control regioselectivity and achieve the desired substitution pattern on both the pyrazolone and the aminophenyl moieties. These synthetic strategies allow for the creation of a diverse library of analogues for subsequent biological evaluation.

Exploration of Substituent Effects on Biological Activity

The biological activity of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one analogues is profoundly influenced by the nature and position of substituents on both the aminophenyl moiety and the pyrazolone ring.

Modifications at the Aminophenyl Moiety (e.g., position, electronic and steric effects of substituents)

The aminophenyl moiety is a critical component for establishing interactions with biological targets. The position of the amino group and the introduction of other substituents on the phenyl ring can significantly alter the compound's activity.

Positional Isomerism: Studies on related pyrazole (B372694) structures have shown that the position of substituents on the phenyl ring is crucial for biological activity. For instance, in a series of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, it was found that substituents at the 2- and 4-positions of the phenyl ring resulted in superior inhibitory activity compared to those at the 3-position. mdpi.com This suggests that the spatial arrangement of functional groups on the phenyl ring dictates the binding affinity to the target. While this study does not directly involve the 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one scaffold, it highlights the general importance of substituent positioning on phenyl-substituted pyrazoles.

Electronic Effects: The electronic properties of substituents on the phenyl ring also play a significant role. In a study of 5-amino-3-((substituted phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamides, it was observed that the presence of electron-withdrawing groups on the phenyl rings was beneficial for antibacterial activity, whereas electron-donating groups led to a notable decrease in potency. mdpi.com

Derivatization of the Pyrazolone Ring System

Systematic modifications of the pyrazolone ring in various series of pyrazole derivatives have been shown to significantly affect their biological profiles, including anti-inflammatory, antimicrobial, and anticancer activities. For example, the introduction of different substituents at the N1 and C3 positions of the pyrazole ring can modulate the compound's selectivity for different biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed compounds before their synthesis, thus saving time and resources.

For pyrazolone derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, such as antimicrobial and anti-inflammatory effects. These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters. Statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) are then used to build the predictive models.

A hypothetical QSAR study on a series of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one analogues might reveal that specific electronic properties of the substituents on the aminophenyl ring, combined with certain topological features of the entire molecule, are key determinants of its biological activity. Such a model would be invaluable for the rational design of more potent analogues.

Stereochemical Considerations and Enantioselective Synthesis (if applicable to chiral centers in derivatives)

The introduction of substituents onto the 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one scaffold can lead to the formation of chiral centers, particularly at the C5 position of the pyrazolone ring if it is asymmetrically substituted. In such cases, the different enantiomers of a compound can exhibit distinct biological activities and pharmacological profiles. Therefore, the stereoselective synthesis of a single enantiomer is often desirable.

Recent advancements in asymmetric catalysis have provided efficient methods for the enantioselective synthesis of chiral pyrazolone derivatives. rsc.orgsci-hub.rurwth-aachen.de Organocatalysis, employing chiral amines or phosphoric acids, has emerged as a powerful tool for constructing chiral pyrazolone frameworks with high enantioselectivity. For example, chiral squaramide catalysts have been successfully used in the enantioselective Michael addition of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters, yielding chiral pyrazolone derivatives in high yields and enantiomeric excesses. rsc.org

These methods could potentially be adapted for the enantioselective synthesis of chiral analogues of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, allowing for the investigation of the biological activity of individual enantiomers and a deeper understanding of the stereochemical requirements for target binding.

Advanced Bioanalytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment, Quantification, and Isolation in Research Samples (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of pyrazolone (B3327878) derivatives due to their high resolution, sensitivity, and versatility.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of polar and nonpolar compounds, making it well-suited for "5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one". In this method, the compound is separated based on its partitioning between a nonpolar stationary phase (commonly C18 or C8) and a polar mobile phase.

For the purity assessment of "5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one," a gradient elution method is often employed to separate the main compound from any impurities or degradation products. Quantification in research samples, such as in vitro assay solutions, can be achieved by creating a calibration curve using standards of known concentrations. Isolation of the compound for further characterization can be accomplished using preparative HPLC, which utilizes larger columns to handle higher sample loads.

A typical RP-HPLC method for a similar aminophenyl pyrazolone derivative involves a C18 column with a mobile phase consisting of an aqueous component (like phosphate (B84403) buffer or water with an acid modifier like formic or phosphoric acid) and an organic modifier (such as acetonitrile (B52724) or methanol). unifi.it Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Gas Chromatography (GC):

Gas chromatography is generally suitable for volatile and thermally stable compounds. For non-volatile compounds like many pyrazolone derivatives, derivatization is often necessary to increase their volatility and thermal stability. While less common than HPLC for this class of compounds, GC can be a powerful tool for specific applications, such as the analysis of certain volatile impurities or degradation products.

Interactive Table 1: Representative HPLC Parameters for the Analysis of Aminophenyl Pyrazolone Derivatives.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 - 20 µL |

Mass Spectrometry-Based Analytical Approaches (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for trace analysis in complex research matrices)

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective platform for the analysis of "5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one," especially for trace level detection in complex biological matrices encountered in research.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for quantitative bioanalysis due to its ability to provide structural information and high selectivity. The process involves the separation of the target analyte from the sample matrix by HPLC, followed by ionization and detection by a mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like pyrazolone derivatives, which minimizes fragmentation during the ionization process.

For trace analysis in complex research matrices such as cell lysates or tissue homogenates from in vitro or ex vivo studies, LC-MS/MS offers unparalleled sensitivity and specificity. The use of multiple reaction monitoring (MRM) mode in a triple quadrupole mass spectrometer allows for the selective detection and quantification of the target compound even in the presence of co-eluting interferences. This is achieved by monitoring a specific precursor ion to product ion transition for the analyte. nih.gov

The development of an LC-MS/MS method for "5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one" would involve optimizing both the chromatographic conditions to achieve good peak shape and separation, and the mass spectrometric parameters to maximize the signal intensity.

Interactive Table 2: Illustrative LC-MS/MS Parameters for the Analysis of Pyrazolone Derivatives in Research Samples.

| Parameter | Typical Conditions |

| LC System | UPLC or HPLC |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ or [M-H]- of the target compound |

| Product Ion (Q3) | Specific fragment ions of the target compound |

| Collision Gas | Argon or Nitrogen |

Electrochemical Methods for Detection and Characterization in Research Settings

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and characterization of electroactive compounds like "5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one". The presence of the aminophenyl group and the pyrazolone ring, which can undergo oxidation or reduction reactions, makes this compound a suitable candidate for electrochemical analysis.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed to study the redox behavior of the compound. These methods can provide information about the oxidation and reduction potentials, the number of electrons transferred in the electrochemical reaction, and the reaction kinetics.

In a research setting, electrochemical sensors and biosensors can be developed for the rapid and sensitive detection of "5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one" in various sample types. For instance, a modified electrode, such as a glassy carbon electrode modified with nanomaterials, could be used to enhance the electrochemical signal and lower the detection limit. ncats.io The development of such sensors would involve optimizing parameters like the pH of the supporting electrolyte and the scan rate to achieve the best analytical performance.

Development and Validation of Robust Analytical Protocols for in vitro and ex vivo Studies

The development and validation of robust analytical protocols are critical to ensure the reliability and reproducibility of data generated in in vitro and ex vivo studies involving "5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one". A validated method provides confidence that the measurements are accurate, precise, and specific for the analyte of interest.

The validation process is typically performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). nih.gov Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies in spiked matrices.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

For in vitro and ex vivo studies, matrix effects, which are the influence of co-eluting substances from the biological matrix on the ionization of the analyte, must be carefully evaluated and minimized during method development and validation, particularly for LC-MS/MS methods. nih.gov

Pre Clinical in Vitro Biological Profiling

Broad-Spectrum Antimicrobial Activity (Antibacterial, Antifungal) Against Model Organisms

The pyrazole (B372694) nucleus is a well-established scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of pharmacological properties, including antimicrobial activities. nih.gov The antimicrobial potential of pyrazolone (B3327878) derivatives has been reported against various bacterial and fungal strains. nih.gov Generally, the antibacterial efficacy of pyrazolones is noted to be more pronounced than their antifungal effects, with varying activity against Gram-positive and Gram-negative bacteria. nih.gov The structural features of these compounds play a significant role in their antimicrobial action.

A series of novel pyrazolone derivatives were synthesized and evaluated for their antimicrobial activity, with some compounds showing moderate to good inhibition. orientjchem.org Another study on pyrazole-thiazole hybrids demonstrated potent antimicrobial activity, with some compounds being effective against Staphylococcus aureus and Klebsiella planticola. nih.gov

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in standardized in vitro assays

The antimicrobial efficacy of pyrazole derivatives is often quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. For instance, a study on pyrazole-thiazole hybrids reported MIC/MBC values ranging from 1.9/7.8 µg/mL to 3.9/7.8 µg/mL against certain bacterial strains. nih.gov In another investigation, aminoguanidine-derived 1,3-diphenyl pyrazoles displayed potent antimicrobial activity with MIC values in the range of 1–8 μg/ml against several bacterial strains. nih.gov

The following table presents representative MIC and MBC values for some pyrazolone derivatives against various microorganisms, illustrating the potential antimicrobial profile of this class of compounds. It is important to note that these values are for related compounds and not for 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one itself.

| Compound Type | Test Organism | MIC (mg/mL) | MBC (mg/mL) |

| 3-methyl-5-pyrazolone (MePzO) | S. aureus | 5 | 5 |

| 3-propyl-5-pyrazolone (PrPzO) | E. coli | 1.25 | >10 |

| 3-phenyl-5-pyrazolone (PhPzO) | B. subtilis | 0.625 | 2.5 |

Data sourced from a study on unsubstituted pyrazolin-3(5)-ones and is intended for illustrative purposes only. banglajol.info

Antiviral Activity in Cell Culture Models

The pyrazole scaffold has also been explored for its antiviral potential. Research has shown that certain pyrazole derivatives exhibit promising antiviral activity against a variety of viruses. nih.gov For instance, some 4,5-disubstituted pyrazole derivatives have demonstrated potent antiviral activity against a broad panel of viruses in different cell cultures. nih.gov Additionally, substituted pyrazole derivatives have shown promising antiviral activity against hepatitis A virus and Herpes simplex virus type-1. nih.gov A recent study highlighted the potential of hydroxyquinoline-pyrazole derivatives as antiviral agents against diverse coronaviruses, including SARS-CoV-2. nih.gov These findings suggest that the pyrazole nucleus can be a valuable template for the development of new antiviral drugs.

Anti-inflammatory Potential in Cell-Based Assays (e.g., modulation of inflammatory mediators in stimulated cell lines)

Pyrazoles and their derivatives are well-documented for their anti-inflammatory properties. nih.gov The anti-inflammatory activity of this class of compounds is often attributed to their ability to inhibit key inflammatory mediators. For example, some pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key players in the inflammatory response. cu.edu.eg

In one study, a series of pyrazole derivatives were evaluated for their anti-inflammatory and analgesic activities, with some compounds showing significant effects. nih.gov Another research effort focused on pyrazole derivatives as selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. cu.edu.eg The anti-inflammatory potential of pyrazolone derivatives has also been demonstrated in various in vivo models, such as the carrageenan-induced paw edema model. researchgate.net

Antioxidant Activity Assessment in Chemical and Cellular Systems

The antioxidant properties of pyrazolone derivatives have been a subject of interest, partly due to the structural similarity of some derivatives to the antioxidant drug edaravone. mdpi.com Phenyl-pyrazolone derivatives have been shown to act as scavengers of oxygen free radicals. semanticscholar.org The antioxidant capacity of these compounds can be modulated by the nature of the substituents on the phenyl-pyrazolone core. mdpi.com

In a study investigating novel pyrazolyl acylhydrazones and amides, several compounds exhibited good antioxidant properties in in vitro radical scavenging assays. researchgate.net The ability of pyrazolones to mitigate oxidative stress is a significant aspect of their biological profile, as oxidative stress is implicated in numerous pathological conditions. nih.gov

Pre-assessment of Selectivity and Off-target Interactions in Cellular Models

The selectivity of a compound for its intended biological target over other proteins is a critical factor in drug development to minimize off-target effects. While specific selectivity and off-target interaction data for 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one are not available, studies on related pyrazolone derivatives have demonstrated the potential for achieving high selectivity.

For instance, research into pyrazolone derivatives as sirtuin 5 (SIRT5) inhibitors led to the identification of a highly potent and selective compound. nih.gov This study highlighted the feasibility of developing pyrazolone-based inhibitors with substantial selectivity over other sirtuin isoforms. nih.gov Furthermore, kinase selectivity profiling of pyrrolo-pyrazoles has been conducted to evaluate potential off-target effects, demonstrating that while these derivatives share a common core, they can be designed to achieve high levels of inhibitory potency and selectivity toward specific protein kinases. researchgate.net Computational approaches, such as molecular docking, are also employed to predict the binding interactions of pyrazole derivatives with various protein targets, which can aid in the early assessment of potential selectivity and off-target effects. mdpi.com

Pre Clinical in Vivo Pharmacological Investigations Focus on Mechanistic Insight

Proof-of-Concept Studies in Relevant Animal Models for Disease Pathophysiology

There are no publicly accessible studies that have investigated the effects of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one in animal models of disease. Consequently, there is no data available on the compound's impact on molecular and cellular disease markers in vivo. Research on other pyrazolone (B3327878) derivatives has utilized models such as carrageenan-induced paw edema in rats to assess anti-inflammatory activity, but similar studies for the specified compound have not been reported. nih.gov

Exploratory Pharmacokinetic Studies in Preclinical Species

Detailed pharmacokinetic profiles of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one in preclinical species, including absorption, distribution, metabolism, and excretion (ADME), have not been documented in the available literature. For context, studies on other pyrazolone compounds, such as propyphenazone (B1202635) and aminopyrine, have detailed their absorption and metabolic pathways. nih.gov Additionally, some novel phenyl-pyrazolone derivatives have undergone investigation for their metabolic stability in mouse liver microsomes, a critical early pharmacokinetic parameter. mdpi.com However, such data is not available for 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one.

Table 1: Exploratory Pharmacokinetic Data in Preclinical Species

| Parameter | Finding |

|---|---|

| Absorption Profile | No data available |

| Metabolic Stability | No data available |

Target Engagement Biomarker Assessment in Preclinical Models

The biological target or targets of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one have not been elucidated in published studies. As a result, there are no reports on the assessment of target engagement biomarkers in preclinical models to confirm its interaction with a biological target in vivo. The development and validation of such biomarkers are contingent on first identifying the molecular target and mechanism of action.

Table 2: Target Engagement Biomarker Assessment in Preclinical Models

| Parameter | Finding |

|---|---|

| Biological Target | Not identified |

| Target Engagement Biomarkers | No data available |

Interdisciplinary Research Perspectives and Future Directions

Integration of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one as a Chemical Probe in Biological Systems

The development of fluorescent chemical probes is crucial for real-time monitoring and imaging of biological processes within living cells and tissues. nih.govrsc.org The pyrazole (B372694) scaffold is particularly promising for these applications due to its inherent electronic properties, biocompatibility, high synthetic versatility, and good membrane permeability. nih.gov Derivatives of pyrazole and pyrazoline have been successfully developed as fluorescent probes for detecting ions, reactive oxygen species, and specific proteins, leveraging mechanisms like chelation-enhanced fluorescence. nih.govexlibrisgroup.com

The structure of 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one is well-suited for development into a chemical probe. The pyrazolone (B3327878) core can act as a fluorophore, while the 3-aminophenyl group serves as a versatile chemical handle. This amino group can be readily modified to attach specific recognition moieties (receptors) that bind to a biological target of interest or to modulate the probe's photophysical properties. nih.gov Bioorthogonal chemistry techniques could be employed to precisely label biomolecules in situ with probes derived from this scaffold, enabling highly sensitive and low-background imaging. rsc.org Future research could focus on creating probes for specific enzymes, cellular organelles, or biomarkers implicated in disease.

| Probe Application Area | Target Analyte/Biomolecule | Rationale for Pyrazolone Scaffold | Potential Modification on 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one |

|---|---|---|---|

| Ion Sensing | Metal ions (e.g., Al³⁺, Cu²⁺) | The nitrogen and oxygen atoms can act as a chelation site, leading to fluorescence changes upon ion binding. nih.govexlibrisgroup.com | Functionalization of the amino group with a specific ionophore or crown ether. |

| Enzyme Activity Monitoring | Kinases, Proteases | The probe's fluorescence can be designed to be "turned on" or "turned off" upon enzymatic modification. | Attachment of a substrate peptide to the amino group that is cleaved or phosphorylated by the target enzyme. |

| Subcellular Organelle Imaging | Mitochondria, Lysosomes | The scaffold can be modified with lipophilic cations or other moieties that target specific organelles. nih.gov | Conjugation of a triphenylphosphonium cation (for mitochondria) to the aminophenyl group. |

| Biomarker Detection | Overexpressed proteins in cancer cells (e.g., c-Met) | The probe can be linked to a ligand that specifically binds to a disease biomarker for targeted imaging. nih.gov | Attachment of a small molecule inhibitor or antibody fragment to the amino group. |

Development of Advanced Materials Incorporating the Pyrazolone Scaffold

The pyrazolone nucleus is not only significant in biology but also in materials science. nih.gov Its derivatives are foundational components of many commercial dyes and pigments, particularly azopyrazolones like tartrazine, valued for their vibrant colors and stability. wikipedia.org The electronic and photoluminescent properties of the pyrazolone core make it a valuable component for advanced materials, including organic fluorophores, sensors, and optoelectronic devices. nih.gov

A key area for future development lies in creating heat-resistant, insensitive energetic materials. Research has shown that analogues such as 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one can be used to synthesize compounds with significantly higher thermal stability than traditional materials, while maintaining low sensitivity. rsc.org The 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one scaffold offers a pathway to new polymers and functional materials. The amino group provides a reactive site for polymerization, allowing the pyrazolone unit to be incorporated into polymer backbones or as pendant groups. Such materials could exhibit unique optical properties, thermal stability, or metal-chelating capabilities, making them suitable for applications in coatings, advanced sensors, or specialty plastics.

| Material Type | Application | Role of the Pyrazolone Core | Reference Example |

|---|---|---|---|

| Azo Dyes | Colorants for food, textiles, pigments | Forms the chromophoric system when coupled with an azo group. wikipedia.org | Tartrazine (Acid Yellow 23) |

| Photoluminescent Materials | Organic Light-Emitting Diodes (OLEDs), fluorescent sensors | Contributes intrinsic fluorescence and favorable electronic properties. nih.gov | Pyrazoline-based fluorescent dyes |

| Energetic Materials | Heat-resistant explosives and propellants | Provides a stable, nitrogen-rich heterocyclic core that enhances thermal stability. rsc.org | Derivatives of 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one |

| Functional Polymers | Metal-chelating resins, conductive polymers, specialty coatings | Acts as a functional monomer unit after modification (e.g., via the aminophenyl group). | Hypothetical polymers incorporating the 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one unit |

Prospects for Collaborative Research in Drug Discovery Lead Optimization

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. nih.govnih.govresearchgate.net Aminopyrazoles, in particular, are advantageous frameworks for designing ligands that bind to enzymes such as kinases and cyclooxygenases (COX). nih.govmdpi.com